molecular formula C15H15NO4 B2812104 N-allyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919861-17-9

N-allyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide

Cat. No. B2812104
CAS RN: 919861-17-9
M. Wt: 273.288
InChI Key: ZWSCEVOFDMSVGG-UHFFFAOYSA-N
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Description

“N-allyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide” is a compound that belongs to the class of coumarins . Coumarins are a type of organic compound that are found in nature and have a wide range of biological activities . The structure of this compound includes a chromen moiety, which is a two-ring system consisting of a benzene ring fused with a α-pyrone nucleus .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another method involved the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds shows that there are intramolecular hydrogen bonds forming a closed seven-membered ring. There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 7-amino-4-methylcoumarin with organic halides and the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Scientific Research Applications

Antibacterial Effects and New Derivatives

Research has identified that compounds related to N-allyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide demonstrate significant antibacterial activity. For instance, synthesized derivatives of 4-hydroxy-chromen-2-one have shown bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. The synthesis of these compounds incorporates advanced analytical methods to ensure precise characterization and evaluation of their antibacterial efficacy (Behrami & Dobroshi, 2019).

Synthesis of Thiazolidinones and Antioxidant Activities

Compounds based on the structure of this compound, when further modified, have led to the creation of thiazolidinones that possess both antibacterial and antioxidant properties. These derivatives, synthesized from 4-methyl-7-hydroxycoumarin, were tested and found to exhibit higher activity against bacterial strains such as E. coli, S. aureus, and B. subtilis compared to standard references. Additionally, the antioxidant activity of these new coumarin derivatives was assessed and confirmed through various methods, highlighting their potential as bioactive compounds (Hamdi et al., 2012).

Novel Synthetic Pathways

Explorations into the synthesis techniques for compounds related to this compound have led to the discovery of efficient synthetic pathways. For example, the Meerwein Eschenmoser [3,3] sigmatropic rearrangement has been utilized for the synthesis of 3-mono and disubstituted lactams, showcasing an innovative approach to generating compounds with potential pharmacological applications (Coates, Montgomery, & Stevenson, 1994).

Advanced Organic Syntheses

The complexity and versatility of compounds akin to this compound have been further explored through advanced organic synthesis techniques. This includes the ring-closing metathesis of allylic O,O- and N,O-acetals to create unsaturated rings, which serve as precursors for further functional group introduction. Such methodologies underscore the potential for developing a wide array of structurally diverse and functionally rich compounds for various scientific applications (Kinderman et al., 2002).

Mechanism of Action

While the specific mechanism of action for “N-allyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide” is not mentioned in the search results, coumarins and their derivatives have been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, and more .

Future Directions

The future directions for research on “N-allyl-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-6-16-14(17)7-10-8-15(18)20-13-9-11(19-2)4-5-12(10)13/h3-5,8-9H,1,6-7H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSCEVOFDMSVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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